molecular formula C15H23N3 B11778051 2-((4-Methyl-1,4-diazepan-1-yl)methyl)indoline

2-((4-Methyl-1,4-diazepan-1-yl)methyl)indoline

Cat. No.: B11778051
M. Wt: 245.36 g/mol
InChI Key: CQTKEIKVJHTPFH-UHFFFAOYSA-N
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Description

2-((4-Methyl-1,4-diazepan-1-yl)methyl)indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features an indoline core structure with a 4-methyl-1,4-diazepane moiety attached to it, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methyl-1,4-diazepan-1-yl)methyl)indoline typically involves the reaction of indoline with 4-methyl-1,4-diazepane under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methyl-1,4-diazepan-1-yl)methyl)indoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may yield indoline derivatives with reduced double bonds.

Scientific Research Applications

2-((4-Methyl-1,4-diazepan-1-yl)methyl)indoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-Methyl-1,4-diazepan-1-yl)methyl)indoline involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: This compound has a similar diazepane moiety but lacks the indoline core.

    1-(4-Methyl-1,4-diazepan-1-yl)ethanamine: This compound also features a diazepane moiety but with different substituents.

Uniqueness

2-((4-Methyl-1,4-diazepan-1-yl)methyl)indoline is unique due to its combination of the indoline core and the 4-methyl-1,4-diazepane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-((4-Methyl-1,4-diazepan-1-yl)methyl)indoline is a synthetic compound characterized by its unique structural features, which include an indoline core linked to a 4-methyl-1,4-diazepane moiety. This combination is significant for its potential biological activities and applications in medicinal chemistry. Research has shown that this compound exhibits a variety of biological activities, including antimicrobial and anticancer properties.

Structural Characteristics

The compound's structure can be described as follows:

  • Indoline Core : Provides aromatic properties and potential interactions with biological targets.
  • 4-Methyl-1,4-Diazepane Moiety : Contributes to the compound's pharmacological profile through its cyclic amine characteristics.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. The indole moiety enhances its interaction with various microbial targets, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Properties

In vitro studies have explored the cytotoxic effects of this compound against several human cancer cell lines. For example, compounds structurally similar to this compound have been tested for their ability to inhibit cancer cell proliferation. The results suggest that modifications in the molecular structure can significantly impact their anticancer efficacy .

Case Studies

A series of studies have evaluated the biological activity of compounds related to this compound:

  • Cytotoxicity Against Cancer Cell Lines :
    • Cell Lines Tested : A549 (lung carcinoma), MCF7 (breast adenocarcinoma), HT29 (colon adenocarcinoma).
    • Findings : Certain derivatives showed significant cytotoxicity with IC50 values lower than standard chemotherapeutic agents like cisplatin .
  • Molecular Docking Studies :
    • These studies assessed the binding affinity of the compound to various receptors. The results indicated favorable interactions with target proteins involved in cancer progression and apoptosis, suggesting a mechanism for its anticancer activity .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundIndoline core + Diazepane ringAntimicrobial, Anticancer
(1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methaneLacks methanone groupModerate activity
(1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)ethanoneContains ethanone linkerEnhanced solubility

The synthesis of this compound typically involves several key steps including reductive amination and hydrogenation processes. The resulting compound's mechanism of action may involve the inhibition of specific enzymes related to cancer cell survival and proliferation pathways .

Properties

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

2-[(4-methyl-1,4-diazepan-1-yl)methyl]-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H23N3/c1-17-7-4-8-18(10-9-17)12-14-11-13-5-2-3-6-15(13)16-14/h2-3,5-6,14,16H,4,7-12H2,1H3

InChI Key

CQTKEIKVJHTPFH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)CC2CC3=CC=CC=C3N2

Origin of Product

United States

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